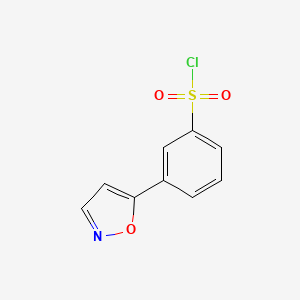
3,5-Bis(trifluoromethyl)benzylboronic acid
Vue d'ensemble
Description
3,5-Bis(trifluoromethyl)benzylboronic acid is a derivative of benzoic acid . It is a significant metabolite formed during the metabolism of 3,5-bis(trifluoromethyl)benzyl ether via oxidation . Its molecular formula is (CF3)2C6H3B(OH)2 .
Synthesis Analysis
This compound has been used in the synthesis of various derivatives. For instance, it has been used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives . It has also been used in the synthesis of 3,5-bis(trifluoromethyl)benzylamino benzamides . Furthermore, it has been used in the synthesis of a 3,5-bis(trifluoromethyl)benzyl modified triazine-based covalent organic framework .Molecular Structure Analysis
The molecular formula of this compound is C8H5BF6O2. Its average mass is 257.926 Da and its monoisotopic mass is 258.028687 Da .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For instance, it has been used as an additive in propylene carbonate-based electrolytes for lithium-ion batteries .Physical And Chemical Properties Analysis
This compound is a white to cream powder with a melting point of 217-220 °C . It has a density of 1.5±0.1 g/cm3, a boiling point of 248.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .Applications De Recherche Scientifique
Electrochemical Performance in Lithium Ion Batteries
3,5-Bis(trifluoromethyl)benzylboronic acid (BA) has been studied for its effects as a film-forming additive in propylene carbonate-based electrolytes for lithium ion batteries. It contributes to the formation of an effective Solid Electrolyte Interface (SEI) film on graphite electrodes, improving the electrochemical performance by preventing decomposition and co-intercalation of the electrolyte, and aiding in the reversible intercalation of lithium ions (Wang et al., 2008).
Catalysis in Baeyer-Villiger Reactions
In homogeneous solutions, 3,5-bis(trifluoromethyl)benzeneboronic acid is used to form corresponding seleninic acids, which act as highly reactive and selective catalysts in the Baeyer-Villiger oxidation of carbonyl compounds. This application is significant in the field of organic synthesis (Brink et al., 2001).
Synthesis of Chemical Intermediates
The compound has been used in the synthesis of various intermediates like 3,5-bis(trifluoromethyl)acetophenone. Its role in the safe preparation of potentially explosive Grignard reagents, and as a starting material for organometallic synthesis, has been noted, highlighting its versatility in organic chemistry (Leazer et al., 2003; Porwisiak & Schlosser, 1996).
Catalyst in [4 + 3] Cycloaddition Reactions
3,5-Bis(trifluoromethyl) phenylboronic acid has been identified as an effective catalyst in [4 + 3] cycloaddition reactions, facilitating the preparation of cyclohepta[b]benzofurans and cyclohepta[b]indoles with excellent yields. This showcases its potential in advanced organic synthesis and pharmaceutical applications (Cao et al., 2015).
Other Applications
- This compound is used in the development of pesticides such as Bistrifluron, indicating its utility in agricultural chemistry (Liu An-chan, 2015).
- It is involved in the synthesis of expanded porphyrins, which have applications in materials science due to their unique optical and electrochemical properties (Kang et al., 2008).
- The compound is also used in the synthesis of star-shaped imide compounds, indicating its role in the development of new materials with potential applications in electronics and photonics (Jeon & Yoon, 2012).
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are often used in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary target of this compound could be the palladium catalyst in the Suzuki-Miyaura reaction.
Mode of Action
In the Suzuki-Miyaura reaction, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . The 3,5-Bis(trifluoromethyl)benzylboronic acid would interact with its target (the palladium catalyst) by donating its benzyl group to form a new carbon-carbon bond .
Biochemical Pathways
In the context of organic synthesis, this compound is involved in the formation of carbon-carbon bonds via the suzuki-miyaura reaction . This reaction is a key step in the synthesis of many complex organic compounds.
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, which are important for its role in the suzuki-miyaura reaction .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura reaction . This can lead to the synthesis of complex organic compounds, which can have various applications in fields such as pharmaceuticals and materials science.
Action Environment
The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a base and a palladium catalyst . The reaction is also typically performed in an aqueous or mixed aqueous-organic solvent . Therefore, the efficacy and stability of this compound can be influenced by factors such as the presence of a suitable base and catalyst, the choice of solvent, and the reaction temperature and pressure.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]methylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BF6O2/c11-8(12,13)6-1-5(4-10(17)18)2-7(3-6)9(14,15)16/h1-3,17-18H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMKPLMTAFTLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BF6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501196889 | |
| Record name | Boronic acid, B-[[3,5-bis(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451393-52-4 | |
| Record name | Boronic acid, B-[[3,5-bis(trifluoromethyl)phenyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[[3,5-bis(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



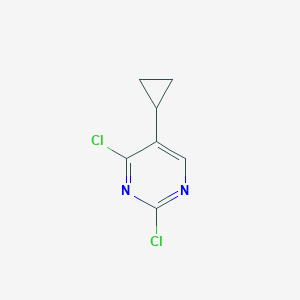
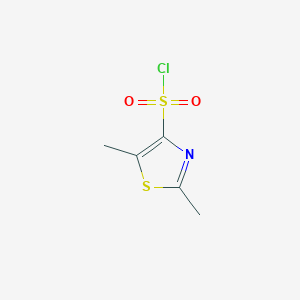


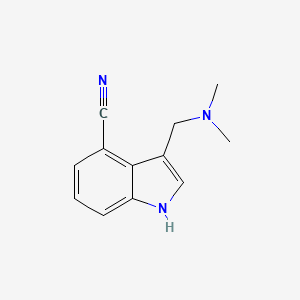
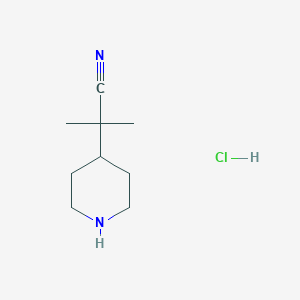
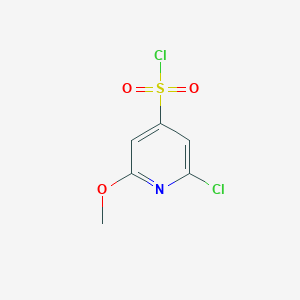
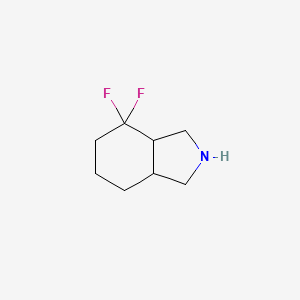

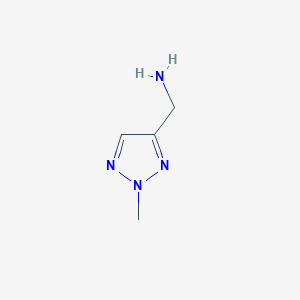
![2,6-Diazaspiro[3.4]octan-5-one hydrochloride](/img/structure/B1425999.png)
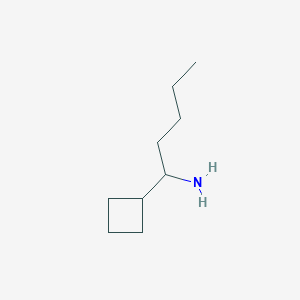
![4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B1426005.png)
